CHMFL-PI4K-127

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H15ClN4O3S |

|---|---|

分子量 |

402.9 g/mol |

IUPAC名 |

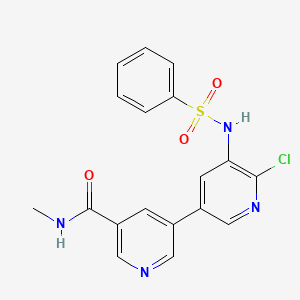

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C18H15ClN4O3S/c1-20-18(24)14-7-12(9-21-10-14)13-8-16(17(19)22-11-13)23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,20,24) |

InChIキー |

IHWSJFBJORCEAK-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=CN=CC(=C1)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

CHMFL-PI4K-127 Mechanism of Action in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, necessitates the development of novel therapeutics with unique mechanisms of action to combat emerging drug resistance. One promising target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme essential for the parasite's lifecycle. This document provides an in-depth technical overview of CHMFL-PI4K-127, a potent and selective inhibitor of PfPI4K. We will explore its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound

This compound is a novel, orally active antimalarial compound belonging to the bipyridine-sulfonamide class of inhibitors.[1] It demonstrates potent and highly selective inhibitory activity against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This targeted inhibition disrupts critical signaling pathways within the parasite, leading to its death. Notably, this compound is effective against both the blood and liver stages of Plasmodium in infected rodent models, highlighting its potential as a multi-stage antimalarial agent.[1]

Quantitative Efficacy of this compound

The therapeutic potential of this compound is underscored by its potent activity in both enzymatic and cellular assays.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Strain | Value | Reference |

| IC50 | PfPI4K (enzymatic assay) | 0.9 nM | |

| EC50 | P. falciparum (3D7 strain) | 25.1 nM | |

| EC50 Range | Drug-Resistant P. falciparum Strains | 23 - 47 nM |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Stage | Dosage | Outcome | Reference |

| Blood Stage | 80 mg/kg | Curative effects | |

| Liver Stage | 1 mg/kg | Prophylactic protection |

Mechanism of Action: The PfPI4K-PfCDPK7 Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K, a key enzyme in the phosphoinositide signaling pathway. This pathway is crucial for phospholipid biosynthesis and vesicular trafficking within the parasite.

PfPI4K is responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P, in turn, serves as a precursor for other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These 4'-phosphorylated phosphoinositides (4'-PIPs) act as docking sites for effector proteins containing pleckstrin homology (PH) domains.

One such critical effector is the calcium-dependent protein kinase 7 (PfCDPK7). PfCDPK7 possesses a PH domain that binds to 4'-PIPs, a process essential for its correct subcellular localization and subsequent activation. Once localized and active, PfCDPK7 phosphorylates and regulates key enzymes involved in phosphatidylcholine (PC) synthesis, namely phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK).

By inhibiting PfPI4K, this compound disrupts the production of 4'-PIPs. This prevents the proper localization and activation of PfCDPK7, leading to the hypophosphorylation and degradation of PMT and EK. The ultimate consequence is the impairment of phosphatidylcholine synthesis, a vital process for parasite membrane biogenesis and development, ultimately leading to parasite death.

Caption: PfPI4K signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.

PfPI4K In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of PfPI4K by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant PfPI4K enzyme

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% BSA)

-

ATP

-

Phosphatidylinositol (PI) substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the PfPI4K enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and PI substrate to each well.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the PfPI4K in vitro kinase inhibition assay.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of intraerythrocytic P. falciparum in the presence of test compounds by quantifying parasite DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

This compound (or other test compounds)

-

Lysis buffer (containing SYBR Green I dye)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound or medium (control) to the wells of the assay plate.

-

Add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Subtract the background fluorescence from uninfected erythrocytes.

-

Calculate the percent growth inhibition for each compound concentration relative to the drug-free control and determine the EC50 value.

Caption: Workflow for the P. falciparum growth inhibition assay.

Conclusion

This compound is a highly potent inhibitor of PfPI4K with demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, as well as activity against both liver and blood stages of the parasite. Its mechanism of action, involving the disruption of the essential PfPI4K-PfCDPK7 signaling pathway and subsequent inhibition of phospholipid biosynthesis, represents a promising avenue for the development of new antimalarial drugs. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to advance novel therapies to combat malaria.

References

CHMFL-PI4K-127: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This document is intended to serve as a comprehensive resource for researchers in the fields of malaria drug discovery and kinase inhibitor development.

Chemical Structure and Properties

This compound, with the IUPAC name 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-methylpyridine-3-carboxamide, is a novel synthetic compound belonging to the bipyridine-sulfonamide chemotype.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅ClN₄O₃S | [3][4] |

| Molecular Weight | 402.86 g/mol | [3] |

| IUPAC Name | 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-methylpyridine-3-carboxamide | |

| ChEMBL ID | CHEMBL4752128 | |

| CAS Number | 2377604-81-2 | |

| Canonical SMILES | CNC(=O)c1cncc(c1)c1cc(c(cl)n1)NS(=O)(=O)c1ccccc1 |

Mechanism of Action and Signaling Pathway

This compound is a highly potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme in the parasite's life cycle. PfPI4K is responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates various essential cellular processes in the parasite, including membrane trafficking and phospholipid biosynthesis.

The inhibition of PfPI4K by this compound disrupts the production of PI4P, leading to a cascade of downstream effects that ultimately inhibit parasite growth and replication. One of the key pathways affected is the regulation of another kinase, PfCDPK7, whose localization and activity are dependent on PI4P. PfCDPK7, in turn, regulates the synthesis of phosphatidylcholine (PC), a major component of cellular membranes, by phosphorylating and activating enzymes such as phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine kinase (EK). By blocking the initial step in this pathway, this compound effectively halts the production of essential phospholipids, leading to parasite death.

Biological Activity

This compound exhibits potent activity against the blood and liver stages of Plasmodium parasites, including drug-resistant strains. Its high selectivity for PfPI4K over human kinases makes it an attractive candidate for further drug development.

Table 2: In Vitro Activity of this compound

| Target/Strain | Assay Type | IC₅₀ / EC₅₀ (nM) | Source |

| PfPI4K | Kinase Assay | 0.9 | |

| P. falciparum (3D7) | Growth Inhibition | 25.1 | |

| P. falciparum (drug-resistant strains) | Growth Inhibition | 23-47 |

Table 3: In Vivo Efficacy of this compound in Rodent Models

| Parasite Stage | Dosing Regimen | Efficacy | Source |

| Blood Stage | 80 mg/kg (oral) | Antimalarial efficacy observed | |

| Liver Stage | 1 mg/kg (oral) | Antimalarial efficacy observed |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound have been reported in the primary literature. Below are generalized methodologies for key experiments. For precise details, it is recommended to consult the original publication: Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (this compound) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Eur J Med Chem. 2020 Feb 15:188:112012.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods are critical for successful synthesis and should be obtained from the primary research article.

In Vitro PfPI4K Inhibition Assay

The inhibitory activity of this compound against the PfPI4K enzyme is typically determined using a biochemical assay that measures the phosphorylation of a substrate. A common method is a luminescence-based kinase assay.

Protocol Outline:

-

Compound Preparation: Serially dilute this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP in a kinase buffer.

-

Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (correlating with kinase activity). Luminescence is a common readout.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay

The efficacy of this compound against P. falciparum is assessed by measuring the inhibition of parasite growth in an in vitro culture system.

Protocol Outline:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

-

Compound Treatment: Add serial dilutions of this compound to the parasite culture.

-

Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 or 72 hours).

-

Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay (to measure DNA content), microscopy (Giemsa-stained smears), or lactate dehydrogenase (pLDH) assay.

-

Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%.

In Vivo Efficacy Studies

The antimalarial activity of this compound in a living organism is evaluated using rodent models of malaria.

Protocol Outline:

-

Animal Model: Use a suitable mouse model, such as BALB/c mice.

-

Infection: Infect the mice with a rodent-infecting Plasmodium species (e.g., P. berghei for blood-stage assays or sporozoites for liver-stage assays).

-

Drug Administration: Administer this compound orally at different doses.

-

Monitoring:

-

Blood Stage: Monitor parasitemia (the percentage of infected red blood cells) daily by examining blood smears.

-

Liver Stage: Measure the parasite load in the liver at a specific time point post-infection using methods like quantitative PCR.

-

-

Data Analysis: Determine the effective dose that reduces parasitemia or liver parasite burden by a certain percentage (e.g., ED₅₀ or ED₉₀).

Conclusion

This compound is a promising antimalarial drug candidate with a novel mechanism of action. Its high potency against PfPI4K, excellent in vitro and in vivo efficacy, and activity against drug-resistant strains highlight its potential to contribute to the development of new therapies to combat malaria. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

- 1. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (this compound) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

The Discovery and Synthesis of CHMFL-PI4K-127: A Novel Antimalarial Agent

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. CHMFL-PI4K-127 is a recently discovered, potent, and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the field of antimalarial drug discovery.

Discovery of this compound

This compound was identified through a structure-based drug design approach, originating from a bipyridine-sulfonamide scaffold.[1] This strategic medicinal chemistry optimization led to the discovery of a highly potent and selective inhibitor of PfPI4K.[1] The discovery was the result of a collaborative effort by research groups from the Hefei Institutes of Physical Science, Chinese Academy of Sciences, and the Institute Pasteur of Shanghai, Chinese Academy of Sciences.[2]

Synthesis of this compound

While the primary literature indicates that this compound was developed from a bipyridine-sulfonamide scaffold, a detailed, step-by-step synthesis protocol is not available in the publicly accessible domain. The general synthesis of similar sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.

The chemical name of this compound is 6′-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3′-bipyridine]-5-carboxamide. The logical workflow for its synthesis, based on its structure, would likely involve the coupling of a pre-functionalized bipyridine core with a phenylsulfonamide moiety.

A generalized, hypothetical synthesis workflow is presented below. It is important to note that this is a proposed pathway and not a definitive, experimentally validated protocol.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial activity by inhibiting PfPI4K.[2] PfPI4K is a critical enzyme in the parasite's lifecycle, playing a key role in the regulation of phospholipid biosynthesis.[2] Specifically, PfPI4K generates 4'-phosphorylated phosphoinositides (PI4P), which act as signaling molecules.

The inhibition of PfPI4K by this compound disrupts downstream signaling pathways that are essential for parasite development. One such pathway involves the protein kinase PfCDPK7. The localization and activity of PfCDPK7 are regulated by PI4P. By inhibiting PfPI4K, this compound disrupts the localization of PfCDPK7, which in turn affects the synthesis of phosphatidylcholine (PC), a major component of cellular membranes.

Quantitative Data

This compound demonstrates potent activity against both the PfPI4K enzyme and various strains of P. falciparum. It also exhibits high selectivity for the parasite kinase over human kinases.

Table 1: In Vitro Activity of this compound

| Target/Strain | Assay Type | IC50 / EC50 (nM) | Reference |

| PfPI4K | Kinase Inhibition | 0.9 | |

| P. falciparum 3D7 | Parasite Growth | 25 | |

| Drug-resistant P. falciparum strains | Parasite Growth | 23-47 |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Malaria Stage | Animal Model | Dosage | Efficacy | Reference | | :--- | :--- | :--- | :--- | | | Blood Stage | Rodent | 80 mg/kg (oral) | Curative | | | Liver Stage | Rodent | 1 mg/kg (oral) | Prophylactic | |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the key assays used to characterize this compound.

PfPI4K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PfPI4K by measuring the amount of ADP produced during the kinase reaction.

Methodology:

-

Kinase Reaction: The kinase reaction is performed in a suitable buffer containing the PfPI4K enzyme, a phosphatidylinositol (PI) substrate, ATP, and varying concentrations of this compound.

-

ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the efficacy of antimalarial compounds against the blood stages of P. falciparum by measuring the proliferation of the parasite.

Methodology:

-

Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells.

-

Compound Addition: The parasite culture is treated with a range of concentrations of this compound in a 96-well plate.

-

Incubation: The plates are incubated for a period that allows for at least one full cycle of parasite replication (typically 72 hours).

-

Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to the number of parasites.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and EC50 values are determined by plotting the inhibition percentage against the logarithm of the compound concentration.

In Vivo Efficacy Studies

The antimalarial efficacy of this compound in both the blood and liver stages of Plasmodium is assessed using rodent models.

Blood Stage Efficacy:

-

Infection: Mice (e.g., BALB/c) are infected with a rodent malaria parasite, such as Plasmodium yoelii.

-

Treatment: Once the infection is established, the mice are treated orally with this compound.

-

Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by examining Giemsa-stained blood smears.

-

Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.

Liver Stage (Causal Prophylaxis) Efficacy:

-

Treatment: Mice (e.g., C57BL/6) are treated orally with this compound.

-

Infection: Shortly after treatment, the mice are challenged with infectious sporozoites of a rodent malaria parasite.

-

Monitoring: The development of blood-stage infection is monitored over time.

-

Endpoint: The prophylactic efficacy is determined by the absence or delay of the onset of blood-stage parasitemia in the treated group compared to the control group.

Conclusion

This compound is a promising new antimalarial drug candidate with a novel mechanism of action. Its high potency against both blood and liver stages of Plasmodium, including drug-resistant strains, and its selectivity for the parasite kinase, make it a strong candidate for further preclinical and clinical development. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug developers to build upon in the ongoing fight against malaria. Further investigation into its detailed synthesis and optimization of its pharmacokinetic and pharmacodynamic properties will be crucial next steps in its development pipeline.

References

A Technical Guide to CHMFL-PI4K-127: A Novel Dual-Stage Antimalarial Candidate Targeting PfPI4K

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium strains. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K) has been identified as a crucial and druggable target, playing a vital role across all stages of the parasite's lifecycle.[1][2] This document provides a comprehensive technical overview of CHMFL-PI4K-127, a potent and selective PfPI4K inhibitor, from its discovery through its preclinical evaluation.

Background and Discovery

This compound, chemically known as 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, is a novel PfPI4K inhibitor developed through structure-based drug design.[1][3] The discovery started from a bipyridine-sulfonamide scaffold, which was systematically optimized through medicinal chemistry to enhance potency and selectivity against the parasite kinase.[3] This effort led to the identification of this compound as a lead candidate with potent, dual-stage (blood and liver) antimalarial activity.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by directly inhibiting the ATP-binding pocket of PfPI4K. PfPI4K is a lipid kinase essential for the parasite's intracellular development. It catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.

The inhibition of PfPI4K by this compound disrupts the intracellular levels and distribution of PI4P. This disruption has critical downstream consequences:

-

Phospholipid Biosynthesis: PfPI4K signaling is crucial for phospholipid biosynthesis. Studies using other PI4K inhibitors have shown that the kinase regulates the localization and activity of PfCDPK7, a protein kinase that in turn promotes phosphatidylcholine (PC) synthesis.

-

Membrane Trafficking: The altered PI4P pools disrupt essential membrane trafficking processes within the parasite, including the proper formation of daughter merozoites during the late stages of schizogony in the blood stage.

The central role of PfPI4K makes it a vulnerability across multiple lifecycle stages, which explains the dual-stage efficacy of its inhibitors.

Caption: PfPI4K signaling pathway and the inhibitory action of this compound.

Data Presentation

The preclinical data for this compound demonstrates its potential as a potent antimalarial drug candidate.

| Parameter | Target/Strain | Value | Reference(s) |

| IC₅₀ | PfPI4K Kinase | 0.9 nM | |

| EC₅₀ | P. falciparum (3D7, drug-sensitive) | 25.1 nM | |

| EC₅₀ | P. falciparum (Panel of drug-resistant strains) | 23 - 47 nM | |

| Selectivity | Human Lipid & Protein Kinases | High |

| Parasite Stage | Administration | Dosage | Efficacy | Reference(s) |

| Blood Stage | Oral | 80 mg/kg | Potent antimalarial effect | |

| Liver Stage | Oral | 1 mg/kg | Potent antimalarial effect |

Experimental Protocols

While detailed step-by-step protocols are proprietary to the publishing research institution, the methodologies can be summarized based on standard practices in the field.

A biochemical assay is used to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfPI4K.

-

Enzyme & Substrate Preparation: Recombinant PfPI4K enzyme and its substrate, phosphatidylinositol, are prepared in an appropriate assay buffer. ATP is included as the phosphate donor.

-

Compound Incubation: The enzyme is incubated with varying concentrations of this compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of ADP produced (correlating with kinase activity) is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®).

-

Data Analysis: The reduction in kinase activity at each inhibitor concentration is measured, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

This cell-based assay measures the efficacy of the compound against live P. falciparum parasites cultured in human red blood cells.

-

Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 strain) is maintained in human erythrocytes.

-

Compound Treatment: The infected red blood cells are exposed to a serial dilution of this compound for a standard parasite lifecycle period (e.g., 72 hours).

-

Growth Measurement: Parasite growth is quantified by measuring the amount of parasite DNA. A common method involves lysing the cells and adding a DNA-intercalating fluorescent dye like SYBR Green I.

-

Data Analysis: The fluorescence intensity, which is proportional to parasite proliferation, is plotted against the compound concentration to determine the EC₅₀ value.

Rodent models of malaria are used to assess the compound's efficacy in a living organism.

-

Blood-Stage Model: Mice are infected with a rodent-specific Plasmodium species (e.g., P. berghei). Once parasitemia is established, mice are treated orally with this compound (e.g., 80 mg/kg). Parasitemia is monitored daily via blood smears to assess the reduction in parasite load compared to a vehicle-treated control group.

-

Liver-Stage Model: Mice are infected with P. berghei sporozoites. This compound (e.g., 1 mg/kg) is administered orally. The prophylactic efficacy is determined by measuring the parasite load in the liver a few days post-infection, typically using qPCR to quantify parasite-specific 18S rRNA.

Caption: The discovery and evaluation workflow for this compound.

Conclusion

This compound is a highly promising preclinical antimalarial candidate with several key advantages. It exhibits nanomolar potency against its target, PfPI4K, and potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. Crucially, its efficacy in rodent models demonstrates activity against both the symptomatic blood stages and the silent liver stages of infection, a profile that is highly desirable for both treatment and prevention of malaria. With favorable pharmacokinetic properties and high selectivity over human kinases, this compound represents a significant advancement in the pursuit of new-generation antimalarials and validates PfPI4K as a high-value target for malaria eradication efforts.

References

- 1. Scientists Discover Novel Kinase Inhibitor Against Plasmodium----High Magnetic Field Laboratory, Chinese Academy of Sciences [english.hmfl.cas.cn]

- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (this compound) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

CHMFL-PI4K-127: A Potent Inhibitor of Plasmodium Liver Stage Development

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium parasites necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The liver stage of the Plasmodium lifecycle is an attractive target for prophylactic drugs, as it represents a bottleneck in the infection process before the onset of clinical symptoms. Phosphatidylinositol 4-kinase (PI4K) has been identified as a crucial enzyme for the survival and development of Plasmodium parasites at all stages of their lifecycle, making it a promising target for new multistage antimalarials.[1][2] CHMFL-PI4K-127 is a novel, potent, and highly selective inhibitor of Plasmodium falciparum PI4K (PfPI4K) that has demonstrated significant activity against both the blood and liver stages of the parasite.[3][4] This technical guide provides an in-depth overview of the activity of this compound against Plasmodium liver stages, including available quantitative data, experimental methodologies, and the underlying signaling pathway.

Quantitative Data on the Bioactivity of this compound

This compound exhibits potent activity against its target enzyme, PfPI4K, and various strains of Plasmodium falciparum in vitro. Furthermore, it has demonstrated significant efficacy in an in vivo model of Plasmodium liver stage infection.

| Parameter | Species/Strain | Value | Reference |

| Enzymatic Inhibition | |||

| IC50 vs. PfPI4K | P. falciparum | 0.9 nM | [3] |

| In Vitro Cell-Based Activity | |||

| EC50 vs. 3D7 (Asexual Blood Stage) | P. falciparum | 25.1 nM | |

| EC50 vs. Drug-Resistant Strains | P. falciparum | 23-47 nM | |

| IC50 vs. Liver Stage Schizonts | Plasmodium spp. | Not Reported | |

| In Vivo Efficacy (Liver Stage) | |||

| Oral Dose for Prophylaxis | P. yoelii in BALB/c mice | 1 mg/kg | |

| Outcome of 1 mg/kg dose | P. yoelii in BALB/c mice | Full protection and cure |

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's activity against Plasmodium liver stages are based on established methodologies in the field. While the specific details from the primary publication by Liang et al. are not fully available, the following represents a standard approach for such investigations.

In Vivo Causal Prophylaxis Study in a Rodent Model

This experiment is designed to assess the ability of a compound to prevent the development of blood-stage malaria by eliminating the parasites in the liver.

-

Animal Model: BALB/c mice are typically used for their susceptibility to rodent malaria parasites.

-

Parasite: A transgenic Plasmodium berghei or Plasmodium yoelii strain expressing luciferase is often used to allow for the quantification of liver parasite burden through in vivo bioluminescence imaging.

-

Infection: Mice are infected via intravenous tail vein injection of a defined number of sporozoites (e.g., 10,000).

-

Drug Administration: this compound is administered orally at the specified dose (e.g., 1 mg/kg). The timing of administration is critical for assessing prophylactic activity and is typically given shortly before or at the time of sporozoite injection.

-

Quantification of Liver Stage Burden: At a set time point post-infection (e.g., 48 hours), the parasite load in the liver is quantified. This can be done by in vivo bioluminescence imaging of anesthetized mice after the injection of a luciferase substrate. The resulting luminescence signal is proportional to the number of viable parasites.

-

Monitoring for Blood Stage Infection: Following the assessment of liver stage burden, a drop of blood is taken from the mice daily for a set period (e.g., 14 days) to prepare a thin blood smear. The smears are stained with Giemsa and examined under a microscope to check for the presence of asexual blood-stage parasites (patency). The absence of parasites in the blood indicates successful causal prophylaxis.

In Vitro Liver Stage Inhibition Assay

This assay evaluates the direct effect of a compound on the development of Plasmodium liver schizonts in cultured hepatocytes.

-

Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used as they can be readily infected by Plasmodium sporozoites.

-

Parasite: Plasmodium berghei or Plasmodium yoelii sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.

-

Infection: A monolayer of the hepatoma cells is infected with a known number of sporozoites.

-

Drug Treatment: After allowing time for the sporozoites to invade the hepatocytes, the culture medium is replaced with a medium containing serial dilutions of this compound.

-

Assessment of Parasite Development: After a suitable incubation period (e.g., 48-72 hours), the development of the liver schizonts is assessed. This can be done through various methods, including:

-

Immunofluorescence Staining: The cells are fixed and stained with an antibody against a parasite protein (e.g., HSP70 or UIS4) to visualize the schizonts. The number and size of the schizonts are then quantified using automated microscopy and image analysis software.

-

Luciferase Assay: If a luciferase-expressing parasite line is used, the cells can be lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase activity in treated wells compared to untreated controls indicates inhibition of parasite growth.

-

-

Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Signaling Pathways and Experimental Workflows

PfPI4K Signaling Pathway in Plasmodium

This compound targets PfPI4K, a critical enzyme in the phosphoinositide signaling pathway of the parasite. PfPI4K catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI(4)P). PI(4)P is a key signaling molecule and a precursor for other important phosphoinositides. In Plasmodium, PI(4)P plays a crucial role in regulating vesicular trafficking, which is essential for the transport of proteins and lipids to various cellular compartments, including the plasma membrane and the food vacuole. Disruption of this pathway by this compound leads to defects in parasite development and ultimately cell death.

References

Investigating the Role of PI4K in Malaria with CHMFL-PI4K-127: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. One such promising therapeutic target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for the parasite's life cycle.[1][2] This technical guide provides an in-depth overview of the investigation into the role of PfPI4K in malaria, with a specific focus on the potent and selective inhibitor, CHMFL-PI4K-127.

This compound is a novel, orally bioavailable PfPI4K inhibitor developed through a structure-based drug design approach.[1][2] It demonstrates potent antimalarial activity against both the blood and liver stages of Plasmodium, making it a promising candidate for further drug development.[3] This document will detail the quantitative data associated with this compound's efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the pertinent signaling pathways and experimental workflows.

The Role of PfPI4K in Plasmodium falciparum

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in various cellular processes, including signal transduction and membrane trafficking, by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). In Plasmodium falciparum, PfPI4K is essential for the parasite's survival and replication across different life cycle stages.

The primary function of PfPI4K is in regulating membrane trafficking events. Specifically, it is involved in the generation of PI4P pools at the Golgi apparatus, which are crucial for the recruitment of effector proteins that mediate the formation of transport vesicles destined for the parasite's plasma membrane. This process is vital for the late-stage development of the parasite, particularly the ingression of the plasma membrane around developing daughter merozoites during schizogony.

Furthermore, the PfPI4K signaling pathway is intricately linked to phospholipid biosynthesis. Inhibition of PfPI4K disrupts the localization and activity of downstream effectors, such as PfCDPK7, a calcium-dependent protein kinase. This disruption, in turn, impairs the synthesis of essential phospholipids like phosphatidylcholine (PC), further highlighting the critical role of PfPI4K in maintaining the parasite's cellular integrity and function.

Quantitative Data for this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Strain | Value | Reference |

| IC50 | PfPI4K enzyme | 0.9 nM | |

| EC50 | P. falciparum 3D7 strain | 25.1 nM | |

| EC50 | Drug-resistant P. falciparum strains | 23-47 nM |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Stage | Dosage | Effect | Reference |

| Blood Stage | 80 mg/kg | Antimalarial efficacy | |

| Liver Stage | 1 mg/kg | Antimalarial efficacy |

Table 3: Pharmacokinetic Properties of this compound

| Species | Key Feature | Reference |

| Rats & Mice | Favorable pharmacokinetic properties |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.

In Vitro PfPI4K Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PfPI4K.

-

Reagents and Materials:

-

Recombinant PfPI4K enzyme

-

This compound

-

ATP

-

Phosphatidylinositol (PI) substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PfPI4K enzyme, PI substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the enzyme reaction.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Antiplasmodial Activity Assay

This assay measures the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

-

Reagents and Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (O+)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

SYBR Green I nucleic acid stain

-

96-well plates

-

-

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well plate, add the parasitized red blood cells and the different concentrations of this compound.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of parasite growth inhibition for each concentration compared to a no-drug control.

-

Determine the EC50 value by plotting the data in a dose-response curve.

-

In Vivo Antimalarial Efficacy in a Mouse Model

This protocol assesses the therapeutic efficacy of this compound in a rodent model of malaria.

-

Animals and Parasites:

-

BALB/c mice

-

Plasmodium berghei or Plasmodium yoelii

-

-

Procedure for Blood Stage Efficacy:

-

Infect mice with the Plasmodium parasite.

-

Once parasitemia is established, administer this compound orally at the desired dose (e.g., 80 mg/kg) for a specified number of days.

-

Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

-

Compare the parasitemia levels in the treated group to a vehicle-treated control group to determine the efficacy of the compound.

-

-

Procedure for Liver Stage Efficacy:

-

Infect mice with Plasmodium sporozoites.

-

Administer this compound orally at the desired dose (e.g., 1 mg/kg) shortly after infection.

-

After a few days, assess the parasite load in the liver using methods such as quantitative PCR.

-

Compare the liver parasite burden in the treated group to a control group.

-

Pharmacokinetic Studies in Rodents

This protocol evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals:

-

Rats and mice

-

-

Procedure:

-

Administer a single dose of this compound to the animals, either orally or intravenously.

-

Collect blood samples at various time points after administration.

-

Process the blood samples to obtain plasma.

-

Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

-

Visualizations

PfPI4K Signaling Pathway in Plasmodium falciparum

Caption: PfPI4K signaling pathway in P. falciparum.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its high potency and selectivity for PfPI4K, coupled with its efficacy against both blood and liver stages of the Plasmodium parasite, underscore the potential of targeting this essential kinase. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. The continued investigation of this compound and other PfPI4K inhibitors is a critical step towards overcoming the challenge of drug-resistant malaria and ultimately achieving the goal of malaria eradication.

References

- 1. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists Discover Novel Kinase Inhibitor Against Plasmodium----High Magnetic Field Laboratory, Chinese Academy of Sciences [english.hmfl.cas.cn]

- 3. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (this compound) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of CHMFL-PI4K-127 against Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance. One promising drug target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for multiple stages of the parasite's life cycle.[1] CHMFL-PI4K-127 is a potent and highly selective inhibitor of PfPI4K, demonstrating significant antimalarial activity against both the blood and liver stages of the Plasmodium parasite.[2][3][4][5] This document provides detailed application notes and a comprehensive in vitro assay protocol to evaluate the inhibitory activity of this compound and other compounds against PfPI4K.

Signaling Pathway of PfPI4K

PfPI4K plays a critical role in the biosynthesis of phospholipids within the parasite. The enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P then acts as a signaling molecule, recruiting and activating other proteins, such as the calcium-dependent protein kinase 7 (PfCDPK7). PfCDPK7, in turn, regulates key enzymes involved in the synthesis of phosphatidylcholine (PC), a major component of cellular membranes. By inhibiting PfPI4K, this compound disrupts this essential signaling cascade, leading to parasite death.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiparasitic activities of this compound.

Table 1: In Vitro Enzymatic Inhibition of PfPI4K by this compound

| Compound | Target | IC₅₀ (nM) | Assay Method |

| This compound | PfPI4K | 0.9 | Biochemical Kinase Assay |

Data sourced from multiple publications referencing biochemical assays.

Table 2: In Vitro Antiparasitic Activity of this compound against P. falciparum

| Compound | P. falciparum Strain | EC₅₀ (nM) | Assay Method |

| This compound | 3D7 | 25.1 | SYBR Green I-based cell proliferation assay |

| This compound | Drug-Resistant Strains | 23-47 | SYBR Green I-based cell proliferation assay |

Data sourced from studies on the antiparasitic effects of the compound.

Experimental Protocols

This section details a representative protocol for determining the in vitro inhibitory activity of compounds against recombinant PfPI4K using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay. This protocol is adapted from established methods for Plasmodium PI4K assays.

Objective:

To determine the 50% inhibitory concentration (IC₅₀) of this compound against recombinant PfPI4K.

Materials:

-

Recombinant PfPI4K (or highly homologous PvPI4K)

-

This compound

-

Phosphatidylinositol (PI)

-

n-Octylglucoside (OG)

-

ATP

-

Tris-HCl

-

Dithiothreitol (DTT)

-

Manganese chloride (MnCl₂)

-

Triton X-100

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² FP Assay Kit (BellBrook Labs)

-

384-well white, solid-bottom plates

-

Plate reader capable of luminescence or fluorescence polarization detection

Reagent Preparation:

-

Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MnCl₂, 0.2% Triton X-100. Prepare fresh and keep on ice.

-

PI Substrate Solution: Dissolve L-α-phosphatidylinositol (PI) in 3% n-Octylglucoside (OG) to a stock concentration. For the assay, dilute to a final concentration of 11 µM in Kinase Buffer.

-

Enzyme Solution: Dilute recombinant PfPI4K in Kinase Buffer to a working concentration of 2 nM (for a final assay concentration of 1 nM). Keep on ice.

-

ATP Solution: Prepare a stock solution of ATP in water. For the assay, dilute to a working concentration of 20 µM in Kinase Buffer (for a final assay concentration of 10 µM).

-

Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. Then, dilute each concentration into Kinase Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

Experimental Workflow:

Assay Procedure (384-well plate format):

-

Compound Addition: Add 2.5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of the 2 nM PfPI4K enzyme solution to all wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 5 µL of a solution containing 20 µM ATP and 11 µM PI substrate in Kinase Buffer to initiate the reaction. The final reaction volume is 10 µL.

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data by setting the average signal of the DMSO-only wells (no inhibition) to 100% activity and the average signal of a high concentration of a known inhibitor (or no ATP control) to 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The provided protocol offers a robust framework for assessing the inhibitory potential of compounds like this compound against P. falciparum PI4K. This assay is a critical tool in the discovery and development of novel antimalarial drugs targeting this essential parasite enzyme. The high potency and selectivity of this compound underscore the therapeutic potential of targeting the PfPI4K signaling pathway.

References

Application Notes and Protocols for CHMFL-PI4K-127 in Plasmodium Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2] This novel compound, belonging to the bipyridine-sulfonamide chemical class, has demonstrated significant antimalarial activity against both the blood and liver stages of Plasmodium parasites.[1][2] Its mechanism of action targets PfPI4K, a crucial enzyme in the parasite's lifecycle, making it a promising candidate for the development of new antimalarial drugs, particularly in the context of emerging drug resistance.[1] These application notes provide detailed protocols for the use of this compound in in vitro and in vivoPlasmodium research settings.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfPI4K. This kinase is essential for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane dynamics within the parasite. By disrupting PI4P synthesis, this compound interferes with critical cellular processes, ultimately leading to parasite death. The high selectivity of this compound for the parasite's PI4K over human orthologs underscores its potential as a specific and safe therapeutic agent.

Caption: Inhibition of the PfPI4K signaling pathway by this compound.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Target/Strain | Reference |

| IC50 | 0.9 nM | PfPI4K (enzyme) | |

| EC50 | 25 nM | P. falciparum 3D7 | |

| EC50 Range | 23-47 nM | Drug-resistant P. falciparum strains |

In Vivo Efficacy of this compound in Rodent Models

| Stage | Effective Dose | Administration | Reference |

| Blood Stage | 80 mg/kg | Oral | |

| Liver Stage | 1 mg/kg | Oral |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on its reported solubility, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Ensure complete dissolution by vortexing.

-

Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Blood-Stage Antimalarial Assay (SYBR Green I-based)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining parasite growth inhibition.

Caption: Workflow for the in vitro blood-stage antimalarial assay.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin)

-

Uninfected human erythrocytes

-

This compound stock solution

-

SYBR Green I lysis buffer

-

96-well black, clear-bottom microplates

-

Standard antimalarial drugs for positive controls (e.g., chloroquine, artemisinin)

-

DMSO for vehicle control

Procedure:

-

Plate Preparation:

-

Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

-

Transfer the dilutions to the final assay plate. Include wells for positive controls and a vehicle control (DMSO, final concentration ≤ 0.5%).

-

-

Parasite Culture Preparation:

-

Adjust a synchronized ring-stage P. falciparum culture to 1% parasitemia and 2% hematocrit with uninfected erythrocytes and complete medium.

-

-

Assay Incubation:

-

Add the parasite culture to each well of the assay plate.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

After incubation, freeze the plate at -80°C to lyse the red blood cells. Alternatively, add SYBR Green I lysis buffer directly to each well.

-

If frozen, thaw the plate and add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from uninfected red blood cell controls.

-

Calculate the percentage of parasite growth inhibition relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a suitable model using graphing software.

-

In Vitro Liver-Stage Antimalarial Assay

This protocol is a general guideline for assessing the activity of this compound against liver-stage parasites.

Materials:

-

Cryopreserved primary human hepatocytes or a suitable hepatoma cell line (e.g., HC-04)

-

Collagen-coated 96-well plates

-

Hepatocyte culture medium

-

P. falciparum sporozoites

-

This compound stock solution

-

Fixation and permeabilization buffers

-

Primary antibody against a parasite protein (e.g., anti-PfCSP)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding:

-

Seed hepatocytes in collagen-coated 96-well plates and culture until a confluent monolayer is formed.

-

-

Sporozoite Infection:

-

Add freshly dissected P. falciparum sporozoites to the hepatocyte cultures.

-

Centrifuge the plate at a low speed to facilitate sporozoite contact with the cells.

-

Incubate for several hours to allow for invasion.

-

-

Compound Treatment:

-

After invasion, wash the wells to remove non-invaded sporozoites.

-

Add hepatocyte culture medium containing serial dilutions of this compound. Include appropriate controls.

-

Incubate the plates for 3 to 6 days, replacing the medium with freshly prepared compound dilutions daily.

-

-

Immunofluorescence Staining:

-

After the incubation period, fix and permeabilize the cells.

-

Stain with a primary antibody targeting a liver-stage parasite antigen, followed by a fluorescently labeled secondary antibody and a nuclear stain.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the number and size of developing exoerythrocytic forms (EEFs) to determine the inhibitory effect of this compound.

-

Calculate EC50 values based on the reduction in EEF numbers or size.

-

In Vivo Efficacy Study in a Rodent Model

This is a representative protocol for evaluating the blood-stage efficacy of this compound in a mouse model.

Materials:

-

Suitable mouse strain (e.g., BALB/c)

-

Rodent malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

-

Blood collection supplies

-

Giemsa stain

Procedure:

-

Infection:

-

Infect mice intravenously or intraperitoneally with parasitized red blood cells.

-

-

Compound Administration:

-

Once a patent parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 80 mg/kg) once daily for a specified duration (e.g., 4 days). The control group receives the vehicle only.

-

-

Monitoring:

-

Monitor parasitemia daily by collecting a small amount of blood from the tail vein and examining Giemsa-stained thin blood smears.

-

Monitor the overall health of the mice (weight, clinical signs).

-

-

Data Analysis:

-

Plot the mean parasitemia for each group over time.

-

Calculate the percentage of parasite suppression compared to the vehicle control group.

-

Evaluate the survival of the mice in each group.

-

Conclusion

This compound is a potent inhibitor of Plasmodium PI4K with demonstrated activity against both drug-sensitive and drug-resistant strains, as well as liver-stage parasites. The protocols outlined in these application notes provide a framework for researchers to further investigate the antimalarial properties of this promising compound. Adherence to standard laboratory practices for Plasmodium culture and animal handling is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for CHMFL-PI4K-127 in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.[1][2][3][4] This compound has demonstrated significant antimalarial efficacy in in vivo rodent models, targeting both the blood and liver stages of Plasmodium infection.[1] this compound is orally bioavailable and exhibits favorable pharmacokinetic properties in both mice and rats. These characteristics position this compound as a promising candidate for further preclinical and clinical development as a novel antimalarial agent. This document provides a summary of the available data on its in vivo dosage and a generalized protocol for its application in rodent models based on published literature.

Quantitative Data Summary

Detailed quantitative pharmacokinetic data for this compound in rodent models, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the reviewed literature. The primary research articles describe the compound as having "favorable pharmacokinetic properties" but do not provide specific numerical data in a tabular format.

The known in vivo efficacy data for oral administration in rodent models is summarized in the table below.

| Parameter | Dosage | Rodent Model | Application | Reference |

| Efficacious Dose | 80 mg/kg | Infected Rodent Model | Blood Stage Malaria | |

| Efficacious Dose | 1 mg/kg | Infected Rodent Model | Liver Stage Malaria |

Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfPI4K. This kinase is responsible for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling molecule that recruits other proteins to specific cellular membranes. In Plasmodium falciparum, PfPI4K-generated PI4P is crucial for the localization and activation of PfCDPK7, a calcium-dependent protein kinase. PfCDPK7, in turn, promotes the synthesis of phosphatidylcholine, a major component of cell membranes, which is essential for the parasite's growth and development. By inhibiting PfPI4K, this compound disrupts this critical signaling pathway, leading to parasite death.

Caption: PfPI4K Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized experimental protocols for the in vivo administration of this compound to rodent models based on the available literature. Specific details such as the vehicle composition and dosing volume were not specified in the reviewed abstracts and would need to be optimized by the researcher.

Experimental Workflow

Caption: General Workflow for In Vivo Efficacy Studies.

Materials

-

This compound

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water, or a mixture of DMSO, Tween 80, and saline. The optimal vehicle should be determined empirically.)

-

Infected rodent models (e.g., Swiss albino mice or Sprague-Dawley rats)

-

Oral gavage needles

-

Syringes

Procedure for Oral Administration

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution. A common vehicle for oral administration in rodents is 0.5% CMC-Na. Alternatively, a formulation containing DMSO, Tween 80, and saline can be used to improve solubility, but care must be taken to keep the DMSO concentration low to avoid toxicity.

-

Suspend or dissolve this compound in the vehicle to achieve the desired final concentration for dosing (e.g., 8 mg/mL for an 80 mg/kg dose in a mouse receiving a 10 mL/kg volume).

-

Ensure the formulation is homogenous by vortexing or sonicating.

-

-

Dosing:

-

Accurately determine the body weight of each animal before dosing.

-

Calculate the required volume of the drug formulation to be administered to each animal based on its body weight and the target dose. A typical oral gavage volume for mice is 5-10 mL/kg.

-

Administer the calculated volume of the this compound formulation or vehicle (for the control group) to the animals using an appropriate-sized oral gavage needle.

-

Observe the animals for any immediate adverse reactions.

-

Efficacy Assessment

-

Blood Stage Efficacy (e.g., 80 mg/kg):

-

Following infection and treatment, monitor parasitemia daily by collecting a small amount of blood from the tail vein and preparing a Giemsa-stained thin blood smear.

-

Count the number of infected red blood cells out of a total number of red blood cells to determine the percentage of parasitemia.

-

Compare the parasitemia levels between the treated and vehicle control groups to determine the efficacy of the compound.

-

-

Liver Stage Efficacy (e.g., 1 mg/kg):

-

For liver-stage assessment, rodent models are often infected with luciferase-expressing sporozoites.

-

Administer this compound according to the study design.

-

At a predetermined time point post-infection, assess the liver parasite burden using an in vivo bioluminescence imaging system.

-

Compare the bioluminescence signal between the treated and vehicle control groups to determine the effect on liver-stage parasite development.

-

Disclaimer

The information provided in these application notes is based on a review of publicly available scientific literature. The specific protocols are generalized, and researchers should develop and validate their own detailed procedures based on their specific experimental needs and in compliance with all applicable institutional and governmental regulations regarding animal welfare. The absence of detailed, publicly available pharmacokinetic data necessitates that researchers conduct their own pharmacokinetic studies to determine the optimal dosing regimen for their specific models and research questions.

References

- 1. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (this compound) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Reconstituting CHMFL-PI4K-127 from powder for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).

Product Information

This compound is a small molecule inhibitor with significant anti-malarial properties, targeting the lipid kinase PfPI4K, which is essential for the parasite's life cycle.[1][2][3] Understanding its characteristics is crucial for designing and interpreting experiments.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 402.86 g/mol | [1] |

| IC₅₀ (PfPI4K) | 0.9 nM | [4] |

| EC₅₀ (P. falciparum 3D7) | 25.1 nM | |

| Solubility in DMSO | ≥ 125 mg/mL (≥ 310.29 mM) |

Reconstitution and Storage of this compound Powder

Proper reconstitution and storage are critical to maintain the stability and activity of this compound.

Materials Required

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol for Reconstituting a 10 mM Stock Solution

-

Equilibrate: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing (Optional, if not pre-aliquoted): If working with a larger quantity of powder, accurately weigh the desired amount in a sterile microcentrifuge tube.

-

Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound powder (MW: 402.86), add 248.23 µL of DMSO.

-

Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

-

Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots as recommended below.

Storage Conditions

| Solution Type | Storage Temperature | Shelf Life |

| Powder | -20°C | As specified by the manufacturer |

| Stock Solution in DMSO | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Note: Avoid repeated freeze-thaw cycles of the stock solution.

PI4K Signaling Pathway

Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes in the phosphoinositide signaling pathway. They catalyze the phosphorylation of phosphatidylinositol (PI) at the 4-position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger and a precursor for the synthesis of other important signaling molecules like PI(4,5)P₂. This pathway is involved in regulating various cellular processes, including membrane trafficking and signal transduction.

Caption: PI4K phosphorylates PI to PI4P, which can be further phosphorylated.

Experimental Workflow

A typical workflow for evaluating the effect of this compound on cultured cells is depicted below. This workflow can be adapted based on the specific research question.

Caption: General workflow for cell-based experiments with this compound.

Experimental Protocols

The following are example protocols that can be adapted for use with this compound.

In Vitro PI4K Activity Assay (Competitive ELISA)

This protocol is adapted from commercially available PI4-Kinase activity assay kits and is designed to measure the amount of PI(4)P produced.

Materials:

-

Recombinant PI4K enzyme

-

PI substrate

-

ATP

-

Assay buffer

-

This compound stock solution

-

PI(4)P detection plate (coated with a PI(4)P binding protein)

-

PI(4)P detector protein

-

Secondary antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare all reagents, including serial dilutions of this compound in assay buffer.

-

Kinase Reaction:

-

In a microplate, add the assay buffer, PI substrate, and the desired concentration of this compound or vehicle control (DMSO).

-

Add the recombinant PI4K enzyme.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature and time for the enzyme.

-

-

Stop Reaction: Stop the kinase reaction by adding EDTA.

-

PI(4)P Detection:

-

Add the PI(4)P detector protein to the reaction mixture.

-

Transfer the mixture to the PI(4)P detection plate.

-

Incubate to allow for competitive binding of the detector protein to the plate-bound PI(4)P and the PI(4)P in the sample.

-

-

Signal Development:

-

Wash the plate to remove unbound reagents.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until a color develops.

-

Add the stop solution.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the amount of PI(4)P produced.

Western Blot for Downstream Signaling

This protocol allows for the analysis of changes in the phosphorylation state of proteins downstream of the PI4K pathway.

Materials:

-

Cultured cells

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., against a downstream phosphorylated target and total protein)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-